molecular formula C15H12ClNO2S2 B2999034 5-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide CAS No. 1421458-26-5

5-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2999034
CAS No.: 1421458-26-5
M. Wt: 337.84
InChI Key: WBWAZJUPGWOPAQ-UHFFFAOYSA-N
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Description

5-Chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide (hereafter referred to as the target compound) is a thiophene-2-carboxamide derivative featuring dual N-substituents: a furan-3-ylmethyl and a thiophen-2-ylmethyl group. The presence of the chloro substituent at the 5-position of the thiophene ring and the heteroaromatic substituents distinguishes it from related compounds.

Properties

IUPAC Name

5-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S2/c16-14-4-3-13(21-14)15(18)17(8-11-5-6-19-10-11)9-12-2-1-7-20-12/h1-7,10H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWAZJUPGWOPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a thiophene core substituted with a furan moiety and a chloro group. Its molecular structure can be represented as follows:

C13H11ClN2O2S2\text{C}_{13}\text{H}_{11}\text{Cl}\text{N}_2\text{O}_2\text{S}_2

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • PPAR Agonism : Some studies suggest that this compound may act as a PPAR (Peroxisome Proliferator-Activated Receptor) ligand, influencing glucose metabolism and exhibiting anti-inflammatory properties .
  • Antioxidant Activity : Thiophene derivatives have been noted for their antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Inhibition of Key Enzymes : There is evidence that certain derivatives can inhibit enzymes linked to inflammation and cancer progression, enhancing their therapeutic potential .

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial effects, particularly against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may reduce inflammatory markers, making it a candidate for treating conditions like arthritis or inflammatory bowel disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryReduces TNF-α levels in vitro
PPAR AgonistEnhances glucose uptake in diabetic models
AntioxidantScavenges free radicals

Selected Research Findings

  • PPAR Ligand Activity :
    • A study demonstrated that compounds with similar structures activated PPARγ, leading to increased adiponectin levels and enhanced glucose uptake in adipocytes .
    • Docking studies revealed favorable interactions between the compound and the PPARγ receptor, suggesting a mechanism for its metabolic effects.
  • Anti-inflammatory Mechanisms :
    • In vitro assays showed that the compound significantly reduced the secretion of pro-inflammatory cytokines from macrophages stimulated with LPS (lipopolysaccharide) .
    • The mechanism was linked to the inhibition of NF-kB signaling pathways.
  • Antioxidant Properties :
    • A study highlighted the ability of thiophene derivatives to protect cells from oxidative damage, which is crucial for preventing chronic diseases related to oxidative stress .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target
Target Compound C₁₄H₁₃ClN₂O₂S₂ 364.89 5-Cl, furan-3-ylmethyl, thiophen-2-ylmethyl Undetermined
Rivaroxaban C₁₉H₁₈ClN₃O₅S 435.88 5-Cl, morpholinone-oxazolidinone Factor Xa
Compound 1d C₂₃H₁₅Cl₂N₃O₃S 516.31 5-Cl, 4-chlorophenyl, pyridone-carbamoyl Factor Xa
Compound 27 C₁₄H₁₁NO₂S₂ 313.38 5-hydroxy, thiophen-2-ylmethyl Clk/Dyrk kinases
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 453.39 5-NO₂, thiazole, trifluoromethyl Bacterial enzymes

Table 2: Substituent Effects on Activity

Substituent Electronic Effect Role in Biological Activity
5-Chloro (target) Moderate electron-withdrawing May enhance metabolic stability
Morpholinone (Rivaroxaban) Hydrogen-bond donor/acceptor Critical for FXa binding
Nitro (Nitrothiophenes) Strong electron-withdrawing Activates prodrugs via nitroreduction
Hydroxy (Compound 27) Hydrogen-bond donor Enhances kinase inhibition

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